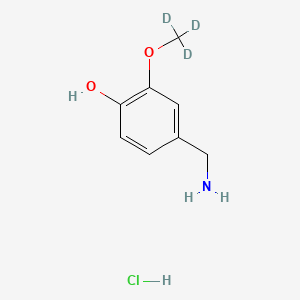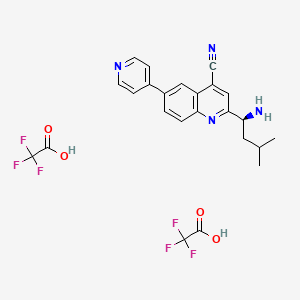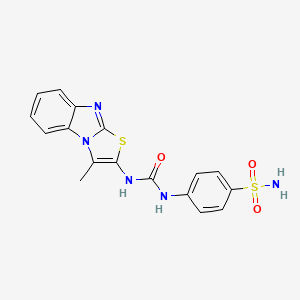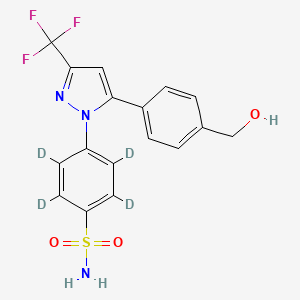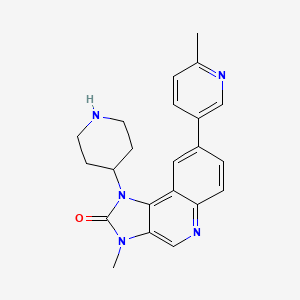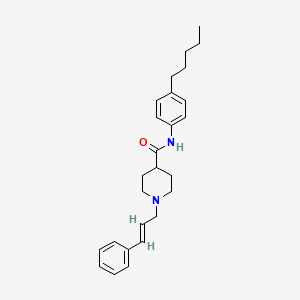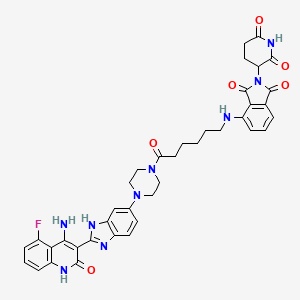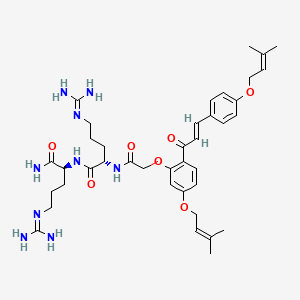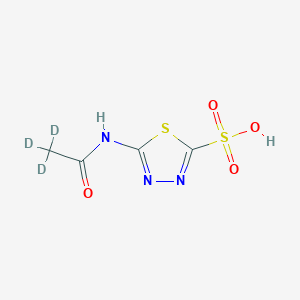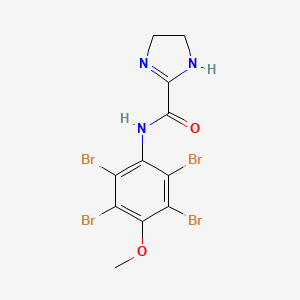
Hdac6-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-8 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the deacetylation of non-histone proteins. HDAC6 is predominantly found in the cytoplasm and is involved in various cellular processes, including cell migration, apoptosis, and protein degradation. Inhibition of HDAC6 has shown promise in treating cancer, neurodegenerative diseases, and inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-8 typically involves the preparation of benzohydroxamates, which are known for their selective inhibition of HDAC6. The synthetic route includes the following steps:
Preparation of Benzohydroxamate: The starting material, benzohydroxamate, is synthesized through the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of this compound: The benzohydroxamate is then coupled with a suitable linker and cap group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hdac6-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-8 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: this compound is employed in biological research to investigate the function of HDAC6 in cellular processes such as protein degradation and cell migration.
Medicine: The compound has shown potential in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. .
Wirkmechanismus
Hdac6-IN-8 exerts its effects by selectively inhibiting HDAC6. The inhibition of HDAC6 leads to the accumulation of acetylated proteins, which can affect various cellular processes. HDAC6 primarily targets non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). The inhibition of HDAC6 disrupts the function of these proteins, leading to altered cell migration, apoptosis, and protein degradation .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-8 is unique in its selective inhibition of HDAC6 compared to other HDAC inhibitors. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with a different chemical structure.
Nexturastat A: Known for its selective inhibition of HDAC6 and HDAC10.
PCI-34051: Selective for HDAC8 but structurally similar to this compound
This compound stands out due to its high selectivity and potency in inhibiting HDAC6, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H17BrFN5O3 |
|---|---|
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
4-[2-[[4-(4-bromo-3-fluoroanilino)quinazolin-6-yl]amino]-2-oxoethyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C23H17BrFN5O3/c24-18-7-5-16(11-19(18)25)29-22-17-10-15(6-8-20(17)26-12-27-22)28-21(31)9-13-1-3-14(4-2-13)23(32)30-33/h1-8,10-12,33H,9H2,(H,28,31)(H,30,32)(H,26,27,29) |
InChI-Schlüssel |
LPGXGACITWQHMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)Br)F)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


